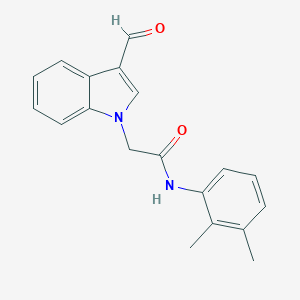
N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as DIAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DIAA is a member of the indole-based compounds, which have been extensively studied for their biological activities, including anti-inflammatory, anticancer, and antiviral properties.
作用机制
The mechanism of action of N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In cancer cells, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to activate the p53 pathway, which leads to the induction of apoptosis and cell cycle arrest. In neuroprotection, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. Additionally, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to inhibit the activity of bacterial and fungal enzymes, leading to the disruption of their cellular processes.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been reported to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. In vitro and in vivo studies have shown that N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
实验室实验的优点和局限性
One of the advantages of using N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in lab experiments is its high potency and selectivity, which allows for the investigation of its effects on specific cellular processes and signaling pathways. Additionally, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has low toxicity and is stable under various experimental conditions. However, one of the limitations of using N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. One of the potential applications of N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is in the development of novel anticancer drugs, either alone or in combination with other chemotherapeutic agents. Additionally, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, and further studies are needed to investigate its potential therapeutic effects in these conditions. Finally, the development of N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide-based antimicrobial agents could provide a new approach to the treatment of bacterial and fungal infections.
合成方法
The synthesis of N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide involves a multi-step process that includes the reaction of 2,3-dimethylphenylamine with 3-formylindole to form an imine intermediate, which is further reduced with sodium borohydride to give the final product. The yield of N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide can be improved by optimizing reaction conditions, such as temperature, solvent, and reaction time.
科学研究应用
N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to protect neurons from oxidative stress and inflammation-induced damage. Additionally, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has demonstrated potent antimicrobial activity against a wide range of bacteria and fungi.
属性
产品名称 |
N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide |
|---|---|
分子式 |
C19H18N2O2 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
N-(2,3-dimethylphenyl)-2-(3-formylindol-1-yl)acetamide |
InChI |
InChI=1S/C19H18N2O2/c1-13-6-5-8-17(14(13)2)20-19(23)11-21-10-15(12-22)16-7-3-4-9-18(16)21/h3-10,12H,11H2,1-2H3,(H,20,23) |
InChI 键 |
GEGQITSCOIWVEW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O)C |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297648.png)
![N-(2-cyanoethyl)-N-({5-[(1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297650.png)
![N-(2-cyanoethyl)-N-({5-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297651.png)
![N-({5-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B297652.png)
![N-(2-cyanoethyl)-N-({5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297654.png)
![2-(5-bromo-3-{[3-cyclohexyl-2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B297656.png)
![Methyl 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297657.png)
![N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297658.png)
![N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297659.png)
![N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297660.png)
![7-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297661.png)
![5-({5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297664.png)
![2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B297669.png)